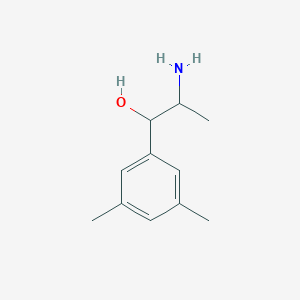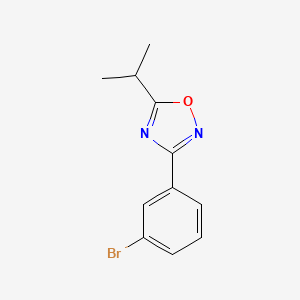
3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative dehydrating agents, and solvent recycling techniques to improve the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The bromine atom can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position.
3-(3-Chlorophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness
3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the oxadiazole ring. The presence of the bromine atom and the propan-2-yl group can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
属性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
InChI 键 |
LNQQESYCBSQBMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NO1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
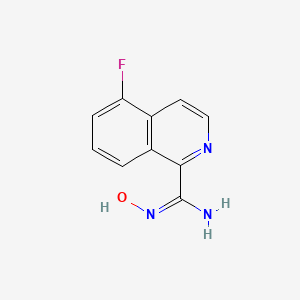

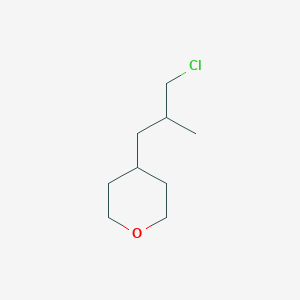
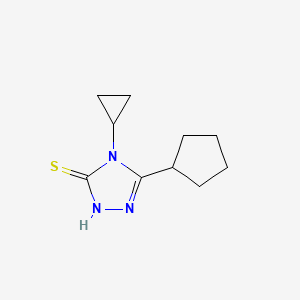
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)

![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
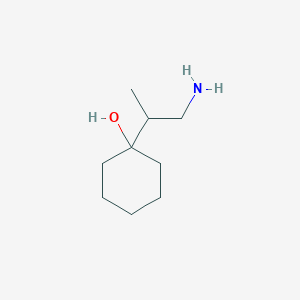

![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
